Cas no 1208075-45-9 (2-bromo-6-chloro-4-fluorobenzene-1-sulfonamide)
2-bromo-6-chloro-4-fluorobenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-6-chloro-4-fluorobenzenesulfonamide
- 2-BROMO-6-CHLORO-4-FLUOROBENZENE SULFONAMIDE
- 2-bromo-6-chloro-4-fluorobenzene-1-sulfonamide
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- MDL: MFCD12026241
- Inchi: 1S/C6H4BrClFNO2S/c7-4-1-3(9)2-5(8)6(4)13(10,11)12/h1-2H,(H2,10,11,12)
- InChI Key: YJQIWWMPGTYXSX-UHFFFAOYSA-N
- SMILES: C1(S(N)(=O)=O)=C(Cl)C=C(F)C=C1Br
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
2-bromo-6-chloro-4-fluorobenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A151684-1g |
2-Bromo-6-chloro-4-fluorobenzenesulfonamide |
1208075-45-9 | 97% | 1g |
$578.0 | 2024-04-25 | |
| Enamine | EN300-278475-0.05g |
2-bromo-6-chloro-4-fluorobenzene-1-sulfonamide |
1208075-45-9 | 95.0% | 0.05g |
$587.0 | 2025-03-19 | |
| Enamine | EN300-278475-0.1g |
2-bromo-6-chloro-4-fluorobenzene-1-sulfonamide |
1208075-45-9 | 95.0% | 0.1g |
$615.0 | 2025-03-19 | |
| Enamine | EN300-278475-0.25g |
2-bromo-6-chloro-4-fluorobenzene-1-sulfonamide |
1208075-45-9 | 95.0% | 0.25g |
$642.0 | 2025-03-19 | |
| Enamine | EN300-278475-0.5g |
2-bromo-6-chloro-4-fluorobenzene-1-sulfonamide |
1208075-45-9 | 95.0% | 0.5g |
$671.0 | 2025-03-19 | |
| Enamine | EN300-278475-1.0g |
2-bromo-6-chloro-4-fluorobenzene-1-sulfonamide |
1208075-45-9 | 95.0% | 1.0g |
$699.0 | 2025-03-19 | |
| Enamine | EN300-278475-2.5g |
2-bromo-6-chloro-4-fluorobenzene-1-sulfonamide |
1208075-45-9 | 95.0% | 2.5g |
$1370.0 | 2025-03-19 | |
| Enamine | EN300-278475-5.0g |
2-bromo-6-chloro-4-fluorobenzene-1-sulfonamide |
1208075-45-9 | 95.0% | 5.0g |
$2028.0 | 2025-03-19 | |
| Enamine | EN300-278475-10.0g |
2-bromo-6-chloro-4-fluorobenzene-1-sulfonamide |
1208075-45-9 | 95.0% | 10.0g |
$3007.0 | 2025-03-19 | |
| Oakwood | 038052-5g |
2-Bromo-6-chloro-4-fluorobenzene sulfonamide |
1208075-45-9 | 5g |
$1823.00 | 2023-09-16 |
2-bromo-6-chloro-4-fluorobenzene-1-sulfonamide Suppliers
2-bromo-6-chloro-4-fluorobenzene-1-sulfonamide Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Additional information on 2-bromo-6-chloro-4-fluorobenzene-1-sulfonamide
2-bromo-6-chloro-4-fluorobenzene-1-sulfonamide (CAS No. 1208075-45-9): A Comprehensive Overview
2-bromo-6-chloro-4-fluorobenzene-1-sulfonamide (CAS No. 1208075-45-9) is a multifunctional organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique combination of bromine, chlorine, and fluorine substituents, exhibits a range of biological activities that make it a valuable candidate for various applications.
The molecular structure of 2-bromo-6-chloro-4-fluorobenzene-1-sulfonamide is composed of a benzene ring substituted with a bromine atom at the 2-position, a chlorine atom at the 6-position, and a fluorine atom at the 4-position. The sulfonamide group (-SO2NH2) is attached to the 1-position of the benzene ring. This specific arrangement of functional groups imparts unique chemical and physical properties to the compound, which are crucial for its biological activities.
In recent years, 2-bromo-6-chloro-4-fluorobenzene-1-sulfonamide has been extensively studied for its potential therapeutic applications. One of the key areas of research has been its anti-inflammatory properties. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 2-bromo-6-chloro-4-fluorobenzene-1-sulfonamide could be a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory properties, 2-bromo-6-chloro-4-fluorobenzene-1-sulfonamide has also been investigated for its potential as an anticancer agent. Research has demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells. The mechanism of action appears to involve the inhibition of key signaling pathways such as PI3K/AKT and MAPK/ERK, which are often dysregulated in cancer cells. These findings highlight the potential of 2-bromo-6-chloro-4-fluorobenzene-1-sulfonamide as a novel therapeutic agent in oncology.
The pharmacokinetic properties of 2-bromo-6-chloro-4-fluorobenzene-1-sulfonamide have also been evaluated in preclinical studies. These studies have shown that the compound exhibits good oral bioavailability and favorable pharmacokinetic parameters, making it suitable for further development as an oral medication. Additionally, the compound has demonstrated low toxicity in animal models, which is a crucial factor for its potential use in clinical settings.
In terms of synthetic chemistry, 2-bromo-6-chloro-4-fluorobenzene-1-sulfonamide can be synthesized through a series of well-established chemical reactions. The synthesis typically involves the sulfonation of 2-bromo-6-chloroaniline followed by fluorination at the 4-position. The detailed synthetic route has been reported in several scientific publications, providing a robust foundation for large-scale production and further optimization.
The structural diversity and functional versatility of 2-bromo-6-chloro-4-fluorobenzene-1-sulfonamide have also led to its exploration in other areas of research. For instance, it has been investigated as a potential inhibitor of enzymes involved in metabolic disorders such as diabetes and obesity. Preliminary studies have shown promising results, indicating that this compound could have broader therapeutic applications beyond inflammation and cancer.
In conclusion, 2-bromo-6-chloro-4-fluorobenzene-1-sulfonamide (CAS No. 1208075-45-9) is a versatile organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new applications and mechanisms of action, solidifying its position as an important molecule in the field.
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